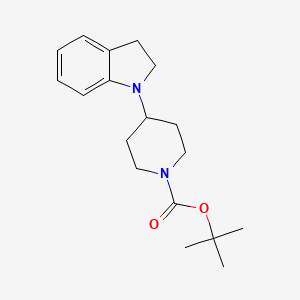
Tert-butyl 4-(indolin-1-YL)piperidine-1-carboxylate
Vue d'ensemble
Description
Tert-butyl 4-(indolin-1-YL)piperidine-1-carboxylate is a chemical compound with the molecular formula C18H26N2O2 . It has a molecular weight of 302.4 g/mol . This compound belongs to the class of organic compounds known as piperidinecarboxylic acids .
Molecular Structure Analysis
The InChI string for Tert-butyl 4-(indolin-1-YL)piperidine-1-carboxylate is InChI=1S/C18H26N2O2/c1-18(2,3)22-17(21)19-11-9-15(10-12-19)20-13-8-14-6-4-5-7-16(14)20/h4-8,15H,9-12H2,1-3H3 . The Canonical SMILES string is CC(C)(C)OC(=O)N1CCC(CC1)N2CCC3=CC=CC=C32 .
Physical And Chemical Properties Analysis
Tert-butyl 4-(indolin-1-YL)piperidine-1-carboxylate has a molecular weight of 302.4 g/mol . It has a XLogP3-AA value of 3.5, indicating its lipophilicity . It has 0 hydrogen bond donor count and 3 hydrogen bond acceptor count . It has a rotatable bond count of 3 . Its exact mass and monoisotopic mass are 302.199428076 g/mol . Its topological polar surface area is 32.8 Ų . It has a heavy atom count of 22 . Its complexity, as computed by Cactvs, is 396 .
Applications De Recherche Scientifique
Precursor to Biologically Active Natural Products
“Tert-butyl 4-(indolin-1-YL)piperidine-1-carboxylate” has been identified as a potential precursor for the synthesis of biologically active natural products like Indiacen A and Indiacen B . These compounds are significant due to their potential anticancer, anti-inflammatory, and analgesic properties.
Scaffold for Synthesis of Bioactive Compounds
The indole moiety of the compound serves as a scaffold in the synthesis of various bioactive compounds. Indole derivatives are known to possess a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Antiviral Agent Development
Specific indole derivatives have been reported to exhibit inhibitory activity against influenza A and other viruses. The structural flexibility of “Tert-butyl 4-(indolin-1-YL)piperidine-1-carboxylate” allows for the development of new antiviral agents with high selectivity and potency .
Propriétés
IUPAC Name |
tert-butyl 4-(2,3-dihydroindol-1-yl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2/c1-18(2,3)22-17(21)19-11-9-15(10-12-19)20-13-8-14-6-4-5-7-16(14)20/h4-7,15H,8-13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMLPYERPOKFBHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N2CCC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30466296 | |
| Record name | TERT-BUTYL 4-(INDOLIN-1-YL)PIPERIDINE-1-CARBOXYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30466296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
400828-91-3 | |
| Record name | TERT-BUTYL 4-(INDOLIN-1-YL)PIPERIDINE-1-CARBOXYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30466296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

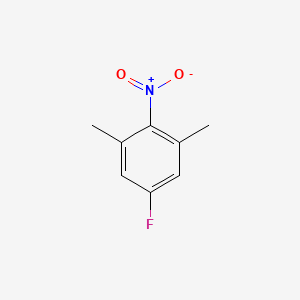

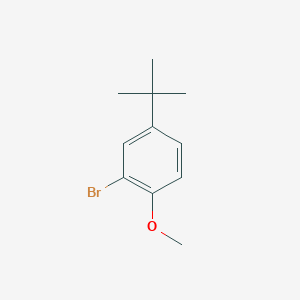


![2-Methyl[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B1280574.png)

![1-Acetyl-5-chloropyrazolo[3,4-c]pyridine](/img/structure/B1280579.png)

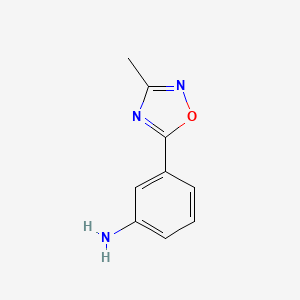
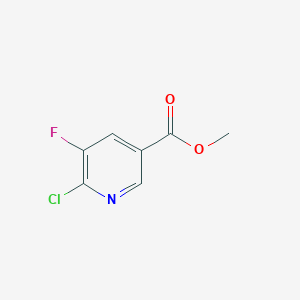


![(2R,3R)-(-)-2,3-Bis(diphenylphosphino)-bicyclo[2.2.1]hept-5-ene](/img/structure/B1280597.png)